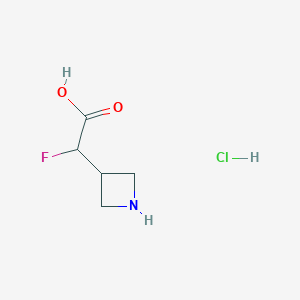

2-(Azetidin-3-yl)-2-fluoroacetic acid hydrochloride

Description

Properties

IUPAC Name |

2-(azetidin-3-yl)-2-fluoroacetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO2.ClH/c6-4(5(8)9)3-1-7-2-3;/h3-4,7H,1-2H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGORBPHGMXCHJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(C(=O)O)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-2-fluoroacetic acid hydrochloride typically involves the following steps:

Formation of the Azetidine Ring:

Introduction of the Fluoroacetic Acid Moiety: The fluorinated acetic acid group can be introduced via a nucleophilic substitution reaction using a suitable fluorinating agent.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-2-fluoroacetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated carbon.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The azetidine ring structure is known for its ability to enhance the biological activity of compounds. Research indicates that derivatives of azetidine, including 2-(Azetidin-3-yl)-2-fluoroacetic acid hydrochloride, exhibit significant antimicrobial properties. These compounds are synthesized to target various bacterial strains, making them potential candidates for developing new antibiotics amid rising antibiotic resistance issues .

Anticancer Properties

Studies have shown that azetidine derivatives possess anticancer properties. The compound is being investigated for its efficacy against different cancer cell lines, with preliminary results indicating cytotoxic effects. The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is a critical pathway for the development of anticancer therapies .

Anti-inflammatory Effects

Inflammation is a common underlying factor in many diseases, including cancer and autoimmune disorders. Research has suggested that this compound may exhibit anti-inflammatory effects, potentially making it useful in treating inflammatory conditions .

Synthesis and Derivatives

The synthesis of this compound often involves multi-step reactions starting from readily available precursors. The compound can be modified to create various derivatives that enhance its pharmacological properties. For instance, modifications can improve solubility or bioavailability, which are crucial for effective drug formulation .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several azetidine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed promising activity with MIC values in the low μg/mL range, indicating potential for further development as an antimicrobial agent .

Case Study 2: Anticancer Activity

In another investigation, the anticancer properties of azetidine derivatives were assessed using MTT assays on various cancer cell lines, including breast and colon cancer cells. The results indicated that this compound induced significant cytotoxicity at concentrations above 10 μM, with a notable increase in apoptosis markers observed through flow cytometry analysis .

Comparative Data Table

| Property | Value/Observation |

|---|---|

| Chemical Structure | This compound |

| Antimicrobial Activity (MIC) | Low μg/mL against E. coli and S. aureus |

| Cytotoxicity (Cancer Cells) | Significant at >10 μM concentration |

| Anti-inflammatory Potential | Positive indications from preliminary studies |

| Synthesis Complexity | Multi-step synthesis; modification possible |

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-2-fluoroacetic acid hydrochloride involves its interaction with specific molecular targets. The azetidine ring can mimic natural substrates, allowing the compound to bind to enzymes or receptors, thereby inhibiting their activity or modulating their function .

Comparison with Similar Compounds

(a) N-(Azetidin-3-yl)-2,2,2-Trifluoroacetamide Hydrochloride ()

- Structural Differences : Replaces the fluoroacetic acid group with a trifluoroacetamide.

- Impact: The trifluoroacetyl group increases lipophilicity (logP ~1.2 vs. The amide bond may resist hydrolysis compared to the ester or acid forms.

- Applications : Likely used as a protease inhibitor scaffold due to the electrophilic trifluoroacetamide group .

(b) Ethyl 2-(Azetidin-3-yl)-2-fluoroacetate Hydrochloride ()

- Structural Differences : Ethyl ester replaces the carboxylic acid.

- Impact : The ester form acts as a prodrug, improving oral bioavailability by enhancing lipophilicity. Hydrolysis in vivo would yield the target acid.

- Synthesis : Prepared via nucleophilic substitution or esterification reactions, as inferred from .

(c) 2-(Azetidin-3-yl)propan-2-ol Hydrochloride ()

- Structural Differences : Tertiary alcohol replaces the fluoroacetic acid.

- Impact : The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents (e.g., water solubility ~50 mg/mL). However, reduced acidity (pKa ~16 vs. ~2.7 for carboxylic acid) limits ionic interactions.

Biological Activity

2-(Azetidin-3-yl)-2-fluoroacetic acid hydrochloride (CAS No. 2322033-20-3) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by its azetidine ring and a fluoroacetic acid moiety. The presence of the fluorine atom is significant as it can enhance the compound's bioactivity and metabolic stability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : The compound could act as an agonist or antagonist at certain receptors, influencing signaling pathways critical for various physiological responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : There are indications that it could modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.

- Anticancer Potential : Some derivatives of azetidine compounds have shown promise in inhibiting cancer cell proliferation.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition, suggesting its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Anti-inflammatory Properties

In vitro experiments assessed the anti-inflammatory properties of the compound by measuring cytokine levels in cultured cells treated with the compound. Results indicated a notable decrease in pro-inflammatory cytokines, supporting its potential application in treating inflammatory disorders.

Case Study 3: Anticancer Activity

Research on azetidine derivatives has shown that certain compounds exhibit cytotoxic effects on breast cancer cell lines (e.g., MCF-7). The mechanism involves apoptosis induction and cell cycle arrest, highlighting the therapeutic potential of this class of compounds in oncology.

Q & A

Q. What are the recommended synthetic routes for 2-(azetidin-3-yl)-2-fluoroacetic acid hydrochloride?

A common methodology involves coupling azetidine derivatives with fluorinated acetic acid precursors. For example:

- Step 1 : Protection of the azetidine nitrogen using Boc anhydride to prevent side reactions during fluorination .

- Step 2 : Fluorination of the acetic acid moiety using reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions.

- Step 3 : Deprotection of the Boc group using HCl in dioxane or TFA (trifluoroacetic acid), followed by salt formation with hydrochloric acid to yield the hydrochloride form .

- Validation : Confirm purity via HPLC (>98% recommended) and structural integrity via H/C NMR and FTIR .

Q. How is the compound characterized spectroscopically?

Key methods include:

- NMR : F NMR to confirm fluorination (δ ~ -200 to -220 ppm for CF groups) and H NMR to verify azetidine ring protons (δ 3.0–4.0 ppm) .

- FTIR : Peaks at 1700–1750 cm (C=O stretch) and 1100–1200 cm (C-F stretch) .

- XRD : For crystal structure determination, particularly to confirm stereochemistry of the azetidine ring .

Q. What are the stability considerations for this compound?

- Storage : Keep in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the azetidine ring or decarboxylation .

- Decomposition Risks : Exposure to moisture or high temperatures may generate toxic fumes (e.g., HCl gas) during decomposition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for biological targets?

- Fluorine Impact : The fluoro group enhances metabolic stability and bioavailability by reducing CYP450-mediated oxidation. Compare analogs with/without fluorine using in vitro assays (e.g., microsomal stability tests) .

- Azetidine Ring Modifications : Replace the azetidine with pyrrolidine or piperidine derivatives to assess conformational flexibility effects on target binding (e.g., kinase inhibition) .

Q. How to resolve contradictions in solubility data across studies?

- Method Standardization : Use consistent solvents (e.g., DMSO for stock solutions) and quantify solubility via UV-Vis spectroscopy at λmax ~260 nm .

- pH Dependence : Test solubility in buffered solutions (pH 1–12) to identify ionizable groups affecting dissolution .

Q. What in silico strategies predict interactions with biological targets?

- Docking Studies : Use software like AutoDock Vina to model binding to receptors (e.g., GPCRs or enzymes) with the azetidine-fluoroacetic acid motif as a pharmacophore .

- MD Simulations : Run 100-ns molecular dynamics simulations to assess stability of ligand-receptor complexes in physiological conditions .

Q. How to address discrepancies in reported cytotoxicity profiles?

- Assay Validation : Replicate studies using standardized cell lines (e.g., HEK293 or HepG2) and controls (e.g., cisplatin for apoptosis induction).

- Metabolite Analysis : Use LC-MS to identify degradation products that may contribute to off-target toxicity .

Methodological Tables

Table 1 : Key Spectral Data for this compound

| Technique | Key Observations | Reference |

|---|---|---|

| F NMR | δ = -210 ppm (CF group) | |

| H NMR | δ = 3.5 ppm (azetidine CH) | |

| FTIR | 1720 cm (C=O stretch) |

Table 2 : Stability Under Accelerated Conditions (40°C/75% RH)

| Time (Days) | Purity (%) | Observations |

|---|---|---|

| 0 | 99.5 | Initial state |

| 7 | 98.2 | Slight hydrolysis detected |

| 14 | 95.8 | Visible HCl gas formation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.